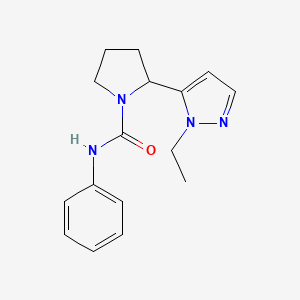
2-(1-ethyl-1H-pyrazol-5-yl)-N-phenyl-1-pyrrolidinecarboxamide
描述
2-(1-ethyl-1H-pyrazol-5-yl)-N-phenyl-1-pyrrolidinecarboxamide, also known as EPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPC is a pyrrolidine derivative that has been synthesized using various methods.
作用机制
The mechanism of action of 2-(1-ethyl-1H-pyrazol-5-yl)-N-phenyl-1-pyrrolidinecarboxamide is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) system in the brain. 2-(1-ethyl-1H-pyrazol-5-yl)-N-phenyl-1-pyrrolidinecarboxamide has been shown to increase GABA levels in the brain, which may contribute to its anticonvulsant and analgesic effects. 2-(1-ethyl-1H-pyrazol-5-yl)-N-phenyl-1-pyrrolidinecarboxamide has also been shown to inhibit the reuptake of dopamine and norepinephrine, which may contribute to its cognitive enhancing effects.
Biochemical and Physiological Effects:
2-(1-ethyl-1H-pyrazol-5-yl)-N-phenyl-1-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects in animal models. 2-(1-ethyl-1H-pyrazol-5-yl)-N-phenyl-1-pyrrolidinecarboxamide has been shown to increase GABA levels in the brain, which may contribute to its anticonvulsant and analgesic effects. 2-(1-ethyl-1H-pyrazol-5-yl)-N-phenyl-1-pyrrolidinecarboxamide has also been shown to inhibit the reuptake of dopamine and norepinephrine, which may contribute to its cognitive enhancing effects. 2-(1-ethyl-1H-pyrazol-5-yl)-N-phenyl-1-pyrrolidinecarboxamide has been shown to have low toxicity and is well-tolerated in animal models.
实验室实验的优点和局限性
2-(1-ethyl-1H-pyrazol-5-yl)-N-phenyl-1-pyrrolidinecarboxamide has several advantages for lab experiments, including its low toxicity and well-tolerated nature in animal models. 2-(1-ethyl-1H-pyrazol-5-yl)-N-phenyl-1-pyrrolidinecarboxamide has also been shown to have a long half-life, which may be advantageous for the development of drugs. However, 2-(1-ethyl-1H-pyrazol-5-yl)-N-phenyl-1-pyrrolidinecarboxamide has limitations as well, including its limited solubility in water and its relatively high cost compared to other compounds.
未来方向
There are several future directions for the study of 2-(1-ethyl-1H-pyrazol-5-yl)-N-phenyl-1-pyrrolidinecarboxamide. Further research is needed to fully understand the mechanism of action of 2-(1-ethyl-1H-pyrazol-5-yl)-N-phenyl-1-pyrrolidinecarboxamide and its potential applications in various fields. 2-(1-ethyl-1H-pyrazol-5-yl)-N-phenyl-1-pyrrolidinecarboxamide may be further studied for its potential use as a cognitive enhancer and for the development of new drugs for the treatment of epilepsy and chronic pain. The synthesis of 2-(1-ethyl-1H-pyrazol-5-yl)-N-phenyl-1-pyrrolidinecarboxamide may also be optimized to increase yield and reduce cost.
科学研究应用
2-(1-ethyl-1H-pyrazol-5-yl)-N-phenyl-1-pyrrolidinecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. 2-(1-ethyl-1H-pyrazol-5-yl)-N-phenyl-1-pyrrolidinecarboxamide has been shown to have anticonvulsant and analgesic effects in animal models, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain. 2-(1-ethyl-1H-pyrazol-5-yl)-N-phenyl-1-pyrrolidinecarboxamide has also been studied for its potential use as a cognitive enhancer, as it has been shown to improve memory and learning in animal models.
属性
IUPAC Name |
2-(2-ethylpyrazol-3-yl)-N-phenylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-2-20-15(10-11-17-20)14-9-6-12-19(14)16(21)18-13-7-4-3-5-8-13/h3-5,7-8,10-11,14H,2,6,9,12H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGMFFLGQADYPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2CCCN2C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-1H-pyrazol-5-yl)-N-phenylpyrrolidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



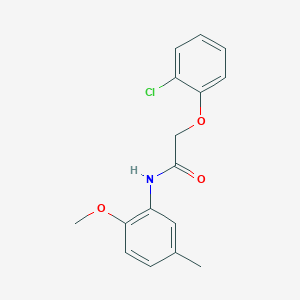
![N-[4-(benzyloxy)-3-methoxybenzyl]-4-(1-pyrrolidinyl)aniline](/img/structure/B4674409.png)
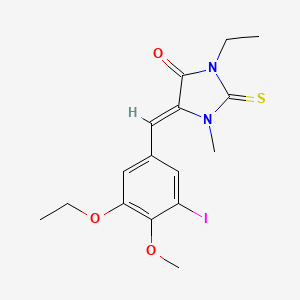

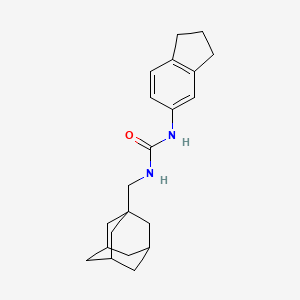
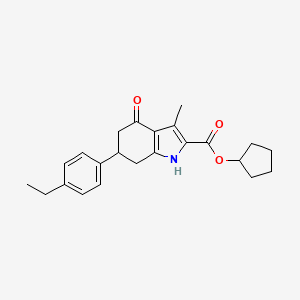
![N-isopropyl-N'-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4674448.png)
![1-(5-chloro-2-methylphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine](/img/structure/B4674455.png)
![2-(4-chlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine](/img/structure/B4674468.png)
![2-{[5-(3,6-dichloro-1-benzothien-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4674469.png)
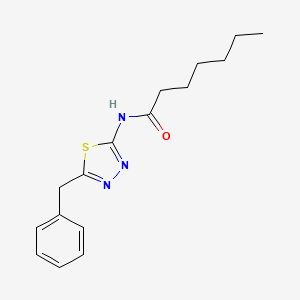
![N-(4-acetylphenyl)-2-{1-[(4-methyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B4674493.png)
![3-({[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4674499.png)
